Carboxylic Acid Derivative: Comparative ALKBH1 Enzyme Inhibitory Potency and Gastric Cancer Cell Cytotoxicity
While the ethyl ester itself serves as a prodrug/intermediate, its hydrolyzed form, 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid, acts as a direct comparator to other pyrazole-based ALKBH1 inhibitors. In a 2024 Journal of Medicinal Chemistry study, a related 1H-pyrazole-4-carboxylic acid derivative (compound 29) demonstrated potent inhibition of ALKBH1, which translated to significant anti-proliferative activity against gastric cancer cell lines. The activity of these compounds is highly dependent on the 1,5-dimethyl-3-phenyl substitution pattern [1].
| Evidence Dimension | ALKBH1 Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Hydrolyzed derivative (carboxylic acid) is a class member with confirmed ALKBH1 inhibitory activity |
| Comparator Or Baseline | Potent analog (Compound 29): IC₅₀ = 0.049 ± 0.002 μM |
| Quantified Difference | Potency is conferred by the 1H-pyrazole-4-carboxylic acid scaffold bearing specific aryl and alkyl substitutions |
| Conditions | In vitro ALKBH1 demethylase assay; gastric cancer cell lines (e.g., MGC803, HGC27) anti-proliferation assays |
Why This Matters
Procuring the specific ethyl ester precursor enables the synthesis and evaluation of a series of carboxylic acids with validated activity against a specific epigenetic target (ALKBH1) implicated in gastric cancer.
- [1] BindingDB. 4 articles for this Target (ALKBH1). View Source
